1-(1-Ethylcyclohexyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-(1-ethylcyclohexyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-2-12(6-4-3-5-7-12)14-10-8-13-9-11-14/h13H,2-11H2,1H3 |
InChI Key |
BPPADTGTFZTQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)N2CCNCC2 |
Origin of Product |
United States |
Pharmacological and Biological Investigations Preclinical and Mechanistic Focus
In Vitro Receptor Binding Affinity and Selectivity Profiles
There is no specific binding affinity data available in the provided search results for 1-(1-Ethylcyclohexyl)piperazine at the target receptors. Research on other piperazine-containing compounds shows a wide range of affinities and selectivities depending on their specific structural features. For instance, certain arylpiperazine derivatives show high affinity for dopaminergic and serotonergic receptors, but these molecules are structurally distinct from this compound. mdpi.comacs.orgnih.gov
Dopaminergic Receptor Interactions (D2, D3)
No studies were found that specifically measured the binding affinity of this compound for D2 or D3 dopamine (B1211576) receptors.
Serotonergic Receptor Interactions (5-HT1A, 5-HT2A, 5-HT2B)
Specific binding data for this compound at 5-HT1A, 5-HT2A, or 5-HT2B receptors is not available in the searched literature. Studies on other piperazine (B1678402) derivatives indicate that the nature of the substituent on the piperazine ring is a critical determinant of affinity for serotonin (B10506) receptor subtypes. nih.govnih.govmdpi.com
Other Neurotransmitter System Ligand Activity, e.g., GABA Receptor Interactions
No information was found regarding the activity of this compound at GABA receptors or other neurotransmitter systems. While some piperazine derivatives have been shown to interact with GABA-A receptors, these findings cannot be attributed to the specific compound . nih.gov
Elucidation of Molecular Mechanisms of Action (Cellular and Subcellular Levels)
Without primary binding data, the molecular mechanisms of action for this compound cannot be elucidated.
Characterization of Agonist, Partial Agonist, and Antagonist Activity at Receptors
Functional studies characterizing this compound as an agonist, partial agonist, or antagonist at dopaminergic or serotonergic receptors have not been identified. The functional activity of piperazine compounds is highly structure-dependent. acs.orgnih.gov
Modulation of Intracellular Signaling Pathways (e.g., cAMP accumulation, Inositol (B14025) Phosphate (B84403) production)
There is no available research detailing how this compound might modulate intracellular signaling pathways such as cyclic AMP (cAMP) accumulation or inositol phosphate production. Such studies are typically conducted after a compound's primary receptor interactions have been established. nih.govnih.gov
Table of Mentioned Compounds
No Publicly Available Research Data for this compound
Despite a comprehensive search of scientific databases and literature, no publicly available research studies detailing the pharmacological and biological investigations of the chemical compound this compound were identified.
Searches were conducted to find information pertaining to the following areas of study for this compound:
Enzyme Inhibition Studies: No data was found on the inhibitory activity of this compound against any specific enzymes within relevant biological systems.
Neurotransmitter Turnover and Metabolism: There is no available research on the effects of this compound on the turnover and metabolism of neurotransmitters in specific brain regions.
Neurochemical Assessments: No studies detailing neurochemical assessments of this compound in animal models have been published.
Predictive Behavioral Models: Information regarding the activity of this compound in behavioral models, such as the modulation of locomotor activity, is not present in the available scientific literature.
The absence of information prevents the creation of a detailed scientific article as requested. The compound does not appear to have been the subject of published preclinical pharmacological and biological research that is accessible in the public domain.
Structure Activity Relationship Sar Studies
Conformational Analysis and Stereochemical Influences on Biological Activity
The three-dimensional arrangement of a molecule (conformation) and the spatial arrangement of its atoms (stereochemistry) can significantly impact its biological effects. In the case of 1-(1-Ethylcyclohexyl)piperazine analogs, these factors play a critical role in their affinity for and activity at various receptors.
For instance, in studies of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45), a compound with a similar structural motif, the stereochemistry at the chiral center is a key determinant of its analgesic activity. nih.govresearchgate.net The S(+)-isomer of MT-45 was found to be significantly more potent as an analgesic than the R(-)-isomer. nih.gov Specifically, the S(+)-isomer's analgesic activity was 1.14 to 1.97 times more potent in mice and 1.00 to 1.23 times more potent in rats compared to the racemic mixture (MT-45). nih.gov Furthermore, the S(+)-isomer was 18.3 to 61.6 times more potent than the R(-)-isomer. nih.gov This pronounced difference in activity between the enantiomers highlights the importance of a specific stereochemical orientation for optimal interaction with its biological target, likely an opioid receptor. nih.govresearchgate.net These findings suggest that the precise spatial arrangement of the cyclohexyl, piperazine (B1678402), and diphenylethyl moieties is crucial for its pharmacological effects. nih.gov
| Compound | Isomer | Relative Analgesic Potency (vs. MT-45 in mice) | Relative Analgesic Potency (vs. MT-45 in rats) | Relative Analgesic Potency (vs. R(-)-isomer) |
| MT-45 | Racemic (+/-) | 1.00 | 1.00 | - |
| MT-45 Isomer | S(+) | 1.14 - 1.97 | 1.00 - 1.23 | 18.3 - 61.6 |
| MT-45 Isomer | R(-) | - | - | 1.00 |
Impact of Substituent Modifications on Receptor Affinity and Functional Efficacy
Modifying the substituents on the core structure of this compound can dramatically alter its affinity for various receptors and its functional efficacy (i.e., whether it acts as an agonist or antagonist).
Research on related N-cyclohexylpiperazine derivatives has provided valuable insights into these structure-activity relationships, particularly concerning sigma (σ) receptors. For example, in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), it was found that both basic nitrogen atoms of the piperazine ring are important for high-affinity binding to the σ2 receptor. researchgate.net Replacing one of the nitrogens with a methine group or converting it to an amide or ammonium (B1175870) function generally led to a decrease in σ2 receptor affinity. researchgate.net
Studies on other piperazine-based compounds have shown that the basicity of the piperazine nitrogens, which can be protonated at physiological pH, is crucial for interaction with negatively charged regions of target proteins, such as the sugar-phosphate backbone of DNA. nih.gov
| Modification | Effect on Sigma Receptor Affinity |
| Replacement of a piperazine nitrogen with a methine group | Decreased σ2 affinity researchgate.net |
| Conversion of a piperazine nitrogen to an amide | Decreased σ2 affinity researchgate.net |
| Removal of the N-cyclohexyl group | Significant drop in σ1 and σ2 affinity researchgate.net |
| Replacement of the N-cyclohexyl group with aryl rings | Substantial decrease in σ1 and σ2 affinity researchgate.net |
Pharmacophore Modeling and Rational Ligand Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. nih.govarxiv.org This approach is a cornerstone of rational ligand design, allowing for the in-silico screening and design of new molecules with desired biological activities. nih.govarxiv.org
For ligands targeting receptors like the sigma receptors, a common pharmacophore model includes a positively charged (cationic) center, which is typically a protonated nitrogen atom within the piperazine ring. nih.govnih.gov This cationic center is believed to interact with anionic sites on the receptor. nih.gov The model also includes hydrophobic regions, represented by moieties like the cyclohexyl and other aryl or alkyl groups, which contribute to binding through hydrophobic interactions.
Rational drug design based on these principles involves several key steps:
Identification of a lead compound: This is a molecule with known activity, such as this compound or its analogs.
Pharmacophore hypothesis generation: Based on the structures of active and inactive compounds, a 3D pharmacophore model is developed. nih.gov This model defines the key chemical features and their spatial relationships necessary for biological activity. nih.govarxiv.org
Virtual screening: Large chemical databases can be screened using the pharmacophore model to identify new molecules that fit the model and are therefore likely to be active. nih.gov
Docking studies: The identified hits from virtual screening can then be "docked" into a 3D model of the target receptor to predict their binding mode and affinity. nih.gov
Synthesis and biological evaluation: The most promising candidates are then synthesized and tested experimentally to validate the model and their predicted activity. nih.gov
This iterative process of design, modeling, synthesis, and testing allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov
Influence of the Cyclic Moieties (Cyclohexyl and Piperazine) on Pharmacological Profiles
The Piperazine Moiety:
The piperazine ring is a common "privileged scaffold" in medicinal chemistry due to its favorable properties. nih.gov Its two nitrogen atoms can be functionalized to modulate the molecule's properties. nih.gov The basicity of the piperazine nitrogens (with typical pKa values that allow for protonation at physiological pH) is crucial for several reasons: nih.govnih.gov
Receptor Interaction: The resulting positive charge allows for strong ionic interactions with anionic residues in the binding sites of target proteins. nih.govnih.gov
Solubility: The ability to form salts can improve the water solubility of the compound, which is an important pharmacokinetic property. nih.gov
Structural Versatility: The piperazine ring provides a flexible linker that can be used to orient other substituents in the desired spatial arrangement for optimal receptor binding. nih.gov
The Cyclohexyl Moiety:
The cyclohexyl group primarily contributes to the lipophilicity (fat-solubility) of the molecule. This property is important for:
Receptor Affinity: In the context of sigma receptors, increased lipophilicity has been correlated with higher affinity and efficacy for the σ2 receptor. researchgate.net The cyclohexyl group likely engages in hydrophobic interactions within a corresponding hydrophobic pocket in the receptor's binding site.
Membrane Permeability: Lipophilicity influences a molecule's ability to cross cell membranes, which is essential for reaching intracellular targets.
No Publicly Available Preclinical Data on the Metabolism of this compound
Despite a comprehensive search of available scientific literature, no specific preclinical data regarding the metabolic pathways, biotransformation, or pharmacological activity of the chemical compound this compound has been identified.
Standard preclinical investigations into a compound's metabolic profile are crucial for understanding its potential efficacy and safety. These studies typically involve a detailed examination of how the compound is processed by the body, the enzymes involved, and the biological activity of any resulting metabolites. However, for this compound, information on these critical aspects is not present in the public domain.
This lack of data prevents a detailed discussion on the following key areas of preclinical research:
Metabolic Pathways and Biotransformation Research (Preclinical Focus)
Metabolic Pathways and Biotransformation Research Preclinical Focus
Advanced Chromatographic Techniques for Compound Analysis in Research Matrices
Chromatography is fundamental to the analysis of 1-(1-Ethylcyclohexyl)piperazine, enabling its separation from impurities, starting materials, and other components within a sample matrix. Both liquid and gas chromatography are employed, with the choice depending on the specific analytical goal and the nature of the sample.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. unodc.org For a non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comresearchgate.net This method separates compounds based on their hydrophobicity.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica column, is used. unodc.org The mobile phase consists of a mixture of a polar organic solvent, like acetonitrile or methanol, and an aqueous component, often with additives to improve peak shape and resolution. sielc.com Since this compound is a basic compound, acidic modifiers like formic acid or trifluoroacetic acid (TFA) are frequently added to the mobile phase. These additives protonate the piperazine nitrogens, which minimizes peak tailing caused by interactions with residual silanol groups on the stationary phase and ensures sharp, symmetrical peaks. sielc.com
Detection is commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). In cases where the compound lacks a strong UV chromophore, derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection by a UV detector. Evaporative Light Scattering Detection (ELSD) is another alternative for compounds without a UV chromophore. helixchrom.com
Table 1: Illustrative HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | Mass Spectrometry (LC-MS) or UV at 210 nm |
Gas chromatography is another powerful technique for the analysis of piperazine derivatives, provided they are thermally stable and sufficiently volatile. tsijournals.com GC separates compounds based on their boiling points and interactions with the stationary phase. The analysis of amines like this compound by GC often requires a column with a stationary phase that is chemically resistant to basic compounds to prevent peak tailing and ensure good peak shape. tsijournals.com
A common choice for the analysis of piperazines is a mid-polarity capillary column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent). unodc.org The use of a temperature gradient program, where the column temperature is steadily increased, allows for the efficient elution of compounds with different boiling points. unodc.orgtsijournals.com
The most common detector paired with GC for structural confirmation and sensitive detection is a mass spectrometer (GC-MS). unodc.orgnih.gov A Flame Ionization Detector (FID) can also be used for quantification, offering a robust and linear response. tsijournals.com
Table 2: Representative GC-MS Method for this compound Analysis
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure. These calculations provide a theoretical framework to analyze molecular geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. For piperazine (B1678402) derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic energies, and orbital distributions. superfri.org These calculations can predict the most stable conformation of the 1-(1-ethylcyclohexyl)piperazine molecule, considering the orientations of the ethyl and piperazine substituents on the cyclohexane (B81311) ring.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. In quantitative structure-activity relationship (QSAR) studies of related piperazine compounds, the HOMO energy has been identified as a significant descriptor influencing their biological activity, such as noradrenaline reuptake inhibition. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity and intermolecular interactions. The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the nitrogen atoms of the piperazine ring, indicating their nucleophilic character and their propensity to act as hydrogen bond acceptors. The hydrocarbon framework of the ethyl and cyclohexyl groups would exhibit a more neutral or slightly positive potential. This information is crucial for understanding how the molecule might interact with biological targets, such as receptor binding sites, where electrostatic complementarity is often a key determinant of affinity.
Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions
To understand the pharmacological effects of this compound, it is essential to elucidate its interactions with biological macromolecules, such as receptors and enzymes. Molecular docking and molecular dynamics simulations are powerful computational techniques used for this purpose.
Prediction of Ligand-Receptor Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For piperazine derivatives, docking studies have been instrumental in understanding their interactions with various receptors. nih.govnih.gov In the case of this compound, docking simulations would be used to place the molecule into the binding site of a target receptor and to calculate a binding score, which estimates the binding affinity.
Studies on structurally related compounds, such as 1-cyclohexylpiperazine (B93859) derivatives, have highlighted the importance of the cyclohexyl group for receptor affinity. researchgate.net Docking studies can reveal specific interactions, such as hydrogen bonds between the piperazine nitrogens and amino acid residues in the receptor, as well as hydrophobic interactions involving the ethyl and cyclohexyl groups. For instance, the phenylpiperazine moiety in some compounds is known to engage in π-π stacking interactions with aromatic amino acid residues in the receptor binding pocket. nih.gov
Conformational Sampling and Stability Analysis
While molecular docking provides a static picture of the binding mode, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the receptor.
For this compound, MD simulations would allow for the sampling of different conformations of the molecule within the binding site, providing a more realistic representation of the binding event. This analysis can reveal important dynamic interactions and the role of solvent molecules in the binding process. The stability of the ligand-receptor complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comijnrd.org QSAR models are valuable for predicting the activity of novel compounds and for identifying the key structural features that influence activity. brieflands.com
For piperazine derivatives, QSAR studies have been successfully applied to understand their antidepressant activities. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
A hypothetical QSAR model for a series of compounds including this compound might include descriptors such as:
Topological descriptors: Which describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Such as dipole moment and HOMO/LUMO energies, which have been shown to be important for the activity of piperazine derivatives. nih.gov
Spatial descriptors: Which relate to the three-dimensional arrangement of atoms.
The resulting QSAR equation can provide quantitative insights into how modifications to the ethylcyclohexyl or piperazine moieties might affect the biological activity of the compound. For example, a QSAR study on aryl alkanol piperazines found that descriptors related to atom-type counts, dipole moment, and partial negative surface area were influential in determining their activity. nih.gov
Below is an illustrative table of descriptors that could be used in a QSAR study of piperazine derivatives.
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Influences electron-donating capacity and interaction with electron-deficient sites in a receptor. |
| Electronic | Dipole Moment | Affects the overall polarity of the molecule and its interaction with polar environments. |
| Steric | Molecular Shadow (Shadow-XZ) | Relates to the size and shape of the molecule, which can impact its fit within a binding pocket. |
| Topological | Atom-type E-state Index (S_sssN) | Quantifies the electronic and topological state of specific nitrogen atoms, which are often key interacting groups. |
This table can be sorted by descriptor type or potential influence.
Development of Predictive Models for Biological Activity
The development of predictive models for biological activity is a cornerstone of computational drug design. For piperazine-containing compounds, these models aim to establish a statistically significant correlation between the structural or physicochemical properties of the molecules and their observed biological effects. nih.gov
Machine learning algorithms are frequently employed to build these predictive models from datasets of molecules with known activities. nih.gov Techniques such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are utilized to generate QSAR models. mdpi.comnih.gov For instance, in a study on piperazine and ketopiperazine derivatives as renin inhibitors, a robust QSAR model was developed using sequential multiple linear regression. scispace.com The goal of such models is to accurately predict the activity of novel compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. mdpi.com
The process typically involves several key steps:
Data Set Curation: A diverse set of compounds with a conserved structural core and their corresponding biological activity data (e.g., IC₅₀ or Kᵢ values) are collected. scispace.comnih.gov
Training and Test Set Division: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. nih.govnih.gov This division is often done using techniques like cluster analysis to ensure both sets are representative. nih.gov
Model Generation: A suitable statistical method is chosen to generate the QSAR equation, which mathematically links the molecular descriptors to the biological activity. nih.gov
Model Validation: The model's robustness and predictive ability are rigorously assessed using various statistical metrics. mdpi.com
A successful predictive model can serve as an effective virtual screening tool, enabling the rapid evaluation of large compound libraries to identify promising new drug candidates. nih.gov
Descriptor Selection and Statistical Validation for QSAR Models
The quality and predictive power of a QSAR model are heavily dependent on the appropriate selection of molecular descriptors and rigorous statistical validation. nih.gov
Descriptor Selection
Molecular descriptors are numerical values that characterize specific properties of a molecule. There are thousands of potential descriptors, categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. The initial pool of calculated descriptors often contains redundant or irrelevant information. nih.gov Therefore, a crucial step is to select a subset of descriptors that are most relevant to the biological activity being modeled. nih.gov
Several methods are employed for descriptor selection:
Correlation Analysis: Descriptors that are highly intercorrelated are identified, and redundant ones are removed to avoid multicollinearity in the model. nih.govnih.gov
Factor Analysis (FA) and Unsupervised Variable Selection (UzFS): These techniques can be used to group variables and select the most informative ones. nih.gov
Stepwise Regression: This method iteratively adds or removes descriptors from the model based on their statistical significance. mdpi.com
For example, in a QSAR study of arylpiperazinyl derivatives, predictors relevant to α₂-adrenoceptor affinity were identified based on their pairwise linear correlations with the biological activity. nih.gov In another study on piperazine and keto-piperazine derivatives, constitutional descriptors such as the number of oxygen atoms (nO), the number of double bonds (nDB), and the vertex degree of the molecular graph (Sv) were found to be critical for renin inhibitory activity. scispace.com
Statistical Validation
Once a QSAR model is built, its statistical significance and predictive ability must be thoroughly validated. mdpi.com This ensures that the model is robust and not a result of chance correlation. Key statistical parameters used for validation include:
Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A higher R² value signifies a better fit of the model to the training data. nih.gov Generally, an R² value greater than 0.6 is considered acceptable. mdpi.com
Cross-validated R² (Q² or r²(CV)): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A Q² value greater than 0.5 is typically required for a model to be considered predictive. mdpi.com
Predicted R² (R²pred): This metric assesses the model's ability to predict the activity of an external test set of compounds. It provides a measure of the model's external predictive power. scispace.com
The following table summarizes typical statistical validation parameters for QSAR models of piperazine derivatives.
| Statistical Parameter | Description | Acceptable Value |
| R² | Goodness of fit to the training data | > 0.6 |
| Q² (r²(CV)) | Internal predictive ability | > 0.5 |
| R²pred | External predictive ability | - |
In a study of piperazine and keto piperazine derivatives, the final QSAR model had an R² of 0.846, a Q² of 0.818, and an R²pred of 0.821, indicating a highly robust and predictive model. scispace.com Y-randomization tests are also performed to ensure the model's robustness by generating models with scrambled biological activity data; a valid model should show very low R² and Q² values for the randomized models. nih.gov
The careful selection of descriptors and rigorous statistical validation are essential to develop reliable QSAR models that can accurately predict the biological activity of new compounds like "this compound" and guide further drug discovery efforts. nih.gov
Future Directions and Research Perspectives for the 1 1 Ethylcyclohexyl Piperazine Moiety
Rational Design of Novel Analogues with Targeted Receptor Selectivity and Potency
The future development of analogues based on the 1-(1-ethylcyclohexyl)piperazine moiety will heavily rely on rational, structure-based design to achieve high potency and selectivity for specific biological targets. nih.gov The core principle involves systematically modifying the chemical structure to optimize interactions with the target receptor's binding pocket while minimizing off-target effects.
Key strategies will include:
Substitution on the Piperazine (B1678402) Ring: Introducing various substituents at the N4 position of the piperazine ring is a primary strategy for modulating pharmacological activity. For instance, studies on other piperazine series have shown that adding heterocyclic rings, even via linkers, can maintain high affinity and selectivity for specific receptors like the dopamine (B1211576) D3 receptor. nih.gov Similarly, altering the length and flexibility of side chains can significantly enhance binding affinity at multiple receptors, such as the mu (µ) and delta (δ) opioid receptors. ijrrjournal.com
Modification of the Cyclohexyl Group: Alterations to the ethylcyclohexyl group, such as introducing polar functional groups or changing stereochemistry, could fine-tune the lipophilicity and conformational preferences of the molecule. This can lead to improved binding kinetics and a better pharmacokinetic profile.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to analogues with enhanced activity or metabolic stability. For example, in a series of dopamine receptor ligands, indazole and benzo[b]thiophene derivatives were found to be effective bioisosteres that maintained high affinity for D2 and D3 receptors. nih.gov
The overarching goal is to generate extensive structure-activity relationship (SAR) data to guide the design of next-generation compounds. nih.gov By understanding how subtle structural changes influence receptor interaction, researchers can rationally design analogues with precisely tailored pharmacological profiles.
| Compound Series | Structural Modification | Impact on Receptor Binding | Reference |
| 4-(3-Hydroxyphenyl)piperazines | N-substitution (e.g., Phenylpropyl) | Pure opioid receptor antagonists with low nanomolar potencies at µ, δ, and κ receptors. | nih.gov |
| N-Phenylpiperazine Benzamides | Varying substituents on the phenyl ring | Can lead to high (>800-fold) D3 vs. D2 dopamine receptor binding selectivity. | mdpi.com |
| 4-Substituted Piperazines | Changing side chain length and flexibility | Enhanced binding affinity at both mu (MOR) and delta (DOR) opioid receptors. | ijrrjournal.com |
| Tetrahydro-naphthalen-2-ol Series | N-substitution with heterocyclic rings (e.g., indole) | Maintained high affinity and selectivity for the D3 dopamine receptor. | nih.gov |
Exploration of Emerging Therapeutic Research Areas for Substituted Piperazines
While piperazine derivatives have a well-established history in treating central nervous system (CNS) disorders, future research is expanding their application to a diverse range of diseases. researchgate.net The piperazine scaffold is a prominent feature in many drugs and is considered a privileged structure in medicinal chemistry due to its ability to interact with various biological targets and improve the pharmacokinetic properties of a lead compound. researchgate.netmdpi.comresearchgate.net
Emerging therapeutic areas for piperazine-containing compounds include:
Oncology: Piperazine derivatives are being investigated as potent anticancer agents. researchgate.netresearchgate.net Rational design has led to the development of compounds that can act as topoisomerase II inhibitors or interfere with other key oncogenic pathways. nih.gov The hybridization of the piperazine moiety with other pharmacophores is a promising strategy for creating novel anticancer drugs. researchgate.netnih.gov
Neurodegenerative Diseases: Beyond traditional antipsychotic and antidepressant roles, piperazine-based compounds are being designed as inhibitors of enzymes implicated in neurodegenerative conditions, such as BACE1 (beta-secretase 1) for Alzheimer's disease. nih.gov
Infectious Diseases: The piperazine core is being incorporated into novel agents targeting diseases like malaria. mdpi.com
Radioprotection: Recent studies have explored 1-(2-hydroxyethyl)piperazine derivatives as potential agents to protect human cells against radiation-induced damage, highlighting a novel application in radiation therapy and exposure scenarios. nih.gov
Inflammatory Conditions: Certain piperazine derivatives have demonstrated anti-inflammatory properties, opening avenues for their development in treating chronic inflammatory diseases. researchgate.net
The versatility of the piperazine nucleus suggests that analogues of this compound could be screened against a wide array of biological targets, potentially uncovering novel therapeutic activities beyond their originally intended scope. researchgate.netmdpi.com
Advancements in Green Chemistry and Sustainable Synthetic Methodologies
The synthesis of piperazine derivatives is undergoing a significant shift towards more sustainable and environmentally friendly methods, a trend that will shape the future production of this compound analogues. researchgate.net The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
Key advancements in the green synthesis of piperazines include:
Photoredox Catalysis: This method uses visible light to promote chemical reactions, often under mild conditions. organic-chemistry.org The development of organic photocatalysts, as opposed to those based on costly and potentially toxic transition metals, offers a more sustainable approach for C-H functionalization and the construction of the piperazine core. mdpi.com
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods. mdpi.combenthamdirect.com This technique enhances efficiency and reduces energy consumption.
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives, or even using reagents like piperazine itself as the solvent, reduces the environmental impact of the synthesis. researchgate.netorganic-chemistry.org
Catalyst-Free and Multicomponent Reactions: Designing synthetic routes that proceed without a catalyst or that combine multiple steps into a single, one-pot reaction improves efficiency and minimizes waste generation. researchgate.net
These sustainable methodologies not only reduce the environmental footprint of chemical synthesis but also often provide more efficient and cost-effective routes to producing novel piperazine derivatives. mdpi.combenthamdirect.com
| Green Chemistry Approach | Description | Advantages | Reference |
| Photoredox Catalysis | Uses visible light and a photocatalyst to drive reactions. Organic photocatalysts are a greener alternative to metal-based ones. | Mild reaction conditions, high selectivity, sustainable energy source, avoids toxic reagents. | mdpi.comorganic-chemistry.org |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. | Significantly shorter reaction times, improved yields, increased efficiency. | researchgate.netmdpi.combenthamdirect.com |
| Green Solvents | Employs environmentally friendly solvents or uses one of the reactants as the solvent. | Reduces use of toxic and volatile organic compounds, lowers environmental impact. | researchgate.netorganic-chemistry.org |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a product containing portions of all reactants. | High atom economy, operational simplicity, reduced waste and purification steps. | researchgate.net |
Integration of In Silico and Experimental Approaches in Drug Discovery Pipelines
The synergy between computational (in silico) and experimental laboratory work is revolutionizing the drug discovery process for piperazine-based compounds. nih.gov This integrated pipeline allows for the rapid design, screening, and optimization of novel drug candidates, saving significant time and resources. nih.gov
The integrated workflow typically involves:
In Silico Design and Screening: Computational tools are used to design novel analogues of this compound. Molecular docking simulations predict how these compounds will bind to a specific target receptor, providing insights into binding affinity and orientation. nih.govrsc.orgacs.org
QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models are built to correlate chemical structure with biological activity, helping to prioritize the most promising candidates. nih.gov Simultaneously, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps to identify molecules with favorable drug-like characteristics early in the process. nih.govmdpi.comresearchgate.net
Guided Synthesis: The most promising candidates identified through computational analysis are then synthesized in the laboratory. This targeted approach avoids the costly and time-consuming synthesis of compounds with a low probability of success. mdpi.com
In Vitro and In Vivo Validation: The synthesized compounds undergo experimental testing to validate the in silico predictions. This includes binding assays to measure receptor affinity and functional assays to determine biological activity. nih.gov
Iterative Optimization: The experimental data is used to refine the computational models, leading to a new cycle of design and testing. Molecular dynamics simulations can further analyze the stability of the ligand-receptor complex, providing crucial information for the next round of optimization. mdpi.comrsc.org
This iterative, feedback-driven approach provides a roadmap for the rational design of more potent and selective therapeutic agents, accelerating the journey from initial concept to a viable drug candidate. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
